(2s)-2-Isothiocyanato-4-methyl-pentanoic acid methyl ester
Overview
Description
(2S)-2-Isothiocyanato-4-methyl-pentanoic acid methyl ester, or (2S)-2-ITMP, is a synthetic organic compound belonging to the class of isothiocyanates. It is a colorless oil that is soluble in organic solvents such as methanol, ethanol, and acetonitrile, but insoluble in water. (2S)-2-ITMP has been used in the synthesis of various pharmaceuticals and is used in scientific research applications.
Scientific Research Applications
Structural Characterization of Unusual Fatty Acid Methyl Esters
- Scientific Field : Analytical Chemistry .
- Summary of the Application : This research focuses on the structural characterization of unusual fatty acid methyl esters with double and triple bonds . The biological functions of lipids are often linked to the specific arrangement of multiple bonds in their fatty acid chains .
- Methods of Application : The researchers used an HPLC/MS method for pinpointing the double and triple bonds in fatty acids . Fatty acid methyl esters were separated by reversed-phase HPLC with an acetonitrile mobile phase .
- Results or Outcomes : The approach was applied to fatty acids with isolated, cumulated, and conjugated double bonds and triple bonds . The presence of the known fatty acids was confirmed, and new ones were discovered .
Synthesis of Anionic Surfactant Fatty Acid Methyl Ester Sulfonate
- Scientific Field : Environmental Chemistry .
- Summary of the Application : The research involves the synthesis of an environmentally friendly anionic surfactant fatty acid methyl ester sulfonate (MES) from waste cooking oil .
- Methods of Application : MES was prepared by esterification of waste cooking oil, a low-cost raw material, followed by sulfonation with chlorosulfonic acid .
- Results or Outcomes : MES production from waste cooking oil gave yields up to 78% . The critical micelle concentration of MES is 5.38 mmol/L and the corresponding surface tension is 32.3 mN/m .
Microwave Assisted Synthesis of Stearic Acid Methyl Ester
- Scientific Field : Organic Chemistry .
- Summary of the Application : This research involves the microwave-assisted synthesis of stearic acid methyl ester . The use of microwave radiation can enhance the reaction rate and improve the yield of the esterification process .
- Methods of Application : The synthesis is carried out under microwave irradiation, which provides the energy needed for the esterification reaction .
- Results or Outcomes : The microwave-assisted synthesis method has been shown to be an efficient and rapid method for the preparation of stearic acid methyl ester .
Self-Aggregation and Emulsifying Properties of Methyl Ester Sulfonate
- Scientific Field : Physical Chemistry .
- Summary of the Application : This research focuses on the self-aggregation and emulsifying properties of methyl ester sulfonate . Understanding these properties is crucial for the application of these compounds in areas such as detergents and emulsifiers .
- Methods of Application : The researchers synthesized the methyl ester sulfonate and then studied its self-aggregation and emulsifying properties using various analytical techniques .
- Results or Outcomes : The study provided valuable insights into the self-aggregation behavior of methyl ester sulfonate and its potential applications as an emulsifier .
Biodiesel Production
- Scientific Field : Biochemical Engineering .
- Summary of the Application : Fatty acid methyl esters are often used in the production of biodiesel . Biodiesel is a renewable and biodegradable fuel that is typically made from vegetable oils, animal fats, or recycled restaurant greases .
- Methods of Application : The production of biodiesel involves a chemical reaction known as transesterification, where the oil or fat is reacted with an alcohol (like methanol) in the presence of a catalyst to produce glycerol and biodiesel (fatty acid methyl esters) .
- Results or Outcomes : Biodiesel produced from fatty acid methyl esters can be used in standard diesel engines, and it helps to reduce greenhouse gas emissions .
properties
IUPAC Name |
methyl (2S)-2-isothiocyanato-4-methylpentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2S/c1-6(2)4-7(9-5-12)8(10)11-3/h6-7H,4H2,1-3H3/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWLTOCCLNATHO-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)N=C=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)N=C=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60943363 | |
Record name | Methyl N-(sulfanylidenemethylidene)leucinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60943363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2s)-2-Isothiocyanato-4-methyl-pentanoic acid methyl ester | |
CAS RN |
21055-43-6 | |
Record name | Methyl N-(sulfanylidenemethylidene)leucinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60943363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 21055-43-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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